2,3,3-trifluorobutan-1-ol
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Overview
Description
2,3,3-Trifluorobutan-1-ol: is an organic compound with the molecular formula C4H7F3O. It is a fluorinated alcohol, characterized by the presence of three fluorine atoms attached to the carbon chain. The compound is of interest due to its unique chemical properties, which are influenced by the trifluoromethyl group. This group imparts high electronegativity and lipophilicity, making this compound valuable in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,3-trifluorobutan-1-ol can be achieved through several methods. One common approach involves the reaction of 2,3,3-trifluorobutanal with a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs under mild conditions, yielding this compound as the primary product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of more scalable and cost-effective methods. One such method includes the catalytic hydrogenation of 2,3,3-trifluorobutanal using a palladium or platinum catalyst. This process can be conducted under controlled temperature and pressure conditions to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2,3,3-Trifluorobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2,3,3-trifluorobutanoic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of this compound can yield 2,3,3-trifluorobutane when treated with strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form 2,3,3-trifluorobutyl chloride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) in the presence of a base such as pyridine.
Major Products Formed:
Oxidation: 2,3,3-Trifluorobutanoic acid.
Reduction: 2,3,3-Trifluorobutane.
Substitution: 2,3,3-Trifluorobutyl chloride.
Scientific Research Applications
2,3,3-Trifluorobutan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds. Its unique properties make it valuable in the development of new materials and catalysts.
Biology: The compound is studied for its potential use in biochemical assays and as a probe for investigating enzyme mechanisms.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs that require fluorinated moieties for enhanced activity and stability.
Industry: this compound is used in the production of specialty chemicals, including surfactants and lubricants, due to its high lipophilicity and stability.
Mechanism of Action
The mechanism of action of 2,3,3-trifluorobutan-1-ol is largely influenced by the trifluoromethyl group. This group increases the compound’s electronegativity, affecting its reactivity and interactions with other molecules. In biochemical contexts, the compound can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
2,2,3,3-Tetrafluorobutan-1-ol: This compound has an additional fluorine atom, which further increases its electronegativity and lipophilicity.
2,3,3-Trifluoropropanol: Lacks one carbon atom compared to 2,3,3-trifluorobutan-1-ol, resulting in different physical and chemical properties.
2,2,3,3-Tetrafluorobutane: A fully fluorinated analog that lacks the hydroxyl group, making it less reactive in certain chemical reactions.
Uniqueness: this compound is unique due to its specific arrangement of fluorine atoms and the presence of a hydroxyl group. This combination imparts distinct chemical properties, such as high electronegativity and the ability to participate in hydrogen bonding, making it valuable in various applications where other similar compounds may not be as effective.
Properties
CAS No. |
2172000-57-4 |
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Molecular Formula |
C4H7F3O |
Molecular Weight |
128.09 g/mol |
IUPAC Name |
2,3,3-trifluorobutan-1-ol |
InChI |
InChI=1S/C4H7F3O/c1-4(6,7)3(5)2-8/h3,8H,2H2,1H3 |
InChI Key |
ITUKDPMUEYZEHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(CO)F)(F)F |
Purity |
95 |
Origin of Product |
United States |
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